Cas no 6326-61-0 (1,3,5-tris(4-chlorophenyl)benzene)

1,3,5-tris(4-chlorophenyl)benzene structure
6326-61-0 structure
Product name:1,3,5-tris(4-chlorophenyl)benzene
CAS No:6326-61-0
MF:C24H15Cl3
MW:409.73500
CID:959600
PubChem ID:232762

1,3,5-tris(4-chlorophenyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-tris(4-chlorophenyl)benzene
    • 1,3,5-tri(4-chlorophenyl)benzene
    • 1,3,5-tri(p-chlorophenyl)benzene
    • 1,3,5-tris-(4-chloro-phenyl)-benzene
    • 1,3,5-Tris-(4-chlor-phenyl)-benzol
    • 1,3,5-tris(p-chlorophenyl)benzene
    • AC1L5OLU
    • AC1Q3T03
    • AR-1J6909
    • CTK5B8383
    • m-Terphenyl, 4,4''-dichloro-5'-(p-chlorophenyl)-
    • NSC30661
    • SureCN9160072
    • 6326-61-0
    • 4,4''-Dichloro-5'-(4-chlorophenyl)-1,1':3',1''-terphenyl
    • 1,1''-Terphenyl, 4,4''-dichloro-5'-(4-chlorophenyl)-
    • m-Terphenyl,4''-dichloro-5'-(p-chlorophenyl)-
    • DTXSID40283254
    • 1,1':3',1''-Terphenyl, 4,4''-dichloro-5'-(4-chlorophenyl)-
    • SCHEMBL9160072
    • 1,3,5-tris(p-chlorphenyl)-benzol
    • NSC 30661
    • NSC-30661
    • AKOS015903649
    • Inchi: InChI=1S/C24H15Cl3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H
    • InChI Key: BAJUYIOFBOPJCJ-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl

Computed Properties

  • Exact Mass: 408.02400
  • Monoisotopic Mass: 408.024
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 9.5

Experimental Properties

  • Density: 1.275
  • Boiling Point: 531.6°C at 760 mmHg
  • Flash Point: 376.8°C
  • Refractive Index: 1.633
  • PSA: 0.00000
  • LogP: 8.64780

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